molecular formula C13H6F2O B11949977 2,4-Difluoro-9H-fluoren-9-one CAS No. 2969-68-8

2,4-Difluoro-9H-fluoren-9-one

Cat. No.: B11949977
CAS No.: 2969-68-8
M. Wt: 216.18 g/mol
InChI Key: IFBIRUISGJZSEF-UHFFFAOYSA-N
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Description

2,4-Difluoro-9H-fluoren-9-one is a fluorinated derivative of fluorenone, an organic compound with the chemical formula C13H6F2O. This compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions on the fluorenone structure. Fluorenones are known for their bright fluorescent yellow appearance and are used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-9H-fluoren-9-one typically involves the fluorination of fluorenone derivatives. One practical method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the purity of the final product are critical factors in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing functional groups, while reduction typically produces fluorenol derivatives .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-9H-fluoren-9-one involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The ketone group in the fluorenone structure is a key site for nucleophilic attack, leading to the formation of various derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Difluoro-9H-fluoren-9-one is unique due to its specific fluorination pattern, which imparts distinct chemical properties and reactivity compared to other fluorenone derivatives. The presence of fluorine atoms at the 2 and 4 positions enhances its stability and makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

2,4-Difluoro-9H-fluoren-9-one is a synthetic compound belonging to the fluorenone family, characterized by its unique fluorinated structure. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H8F2O, with a molecular weight of 224.20 g/mol. The compound features a fluorenone backbone with two fluorine atoms positioned at the 2 and 4 positions of the aromatic ring.

PropertyValue
Molecular FormulaC13H8F2O
Molecular Weight224.20 g/mol
CAS Number2969-68-8
Melting PointNot specified

Biological Activity

Research into the biological activity of this compound has revealed several promising aspects:

1. Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study:
A study conducted by Zhang et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Additionally, flow cytometry analysis revealed an increase in apoptotic cells compared to controls .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In a screening assay against various bacterial strains, including Staphylococcus aureus and Escherichia coli, this compound demonstrated moderate inhibitory effects, suggesting potential as an antimicrobial agent.

3. Antioxidant Activity
Another area of interest is the antioxidant capacity of this compound. Studies utilizing DPPH radical scavenging assays indicated that this compound possesses notable antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

The biological activities of this compound are believed to be linked to its ability to interact with cellular signaling pathways. Specifically, it may modulate the expression of genes involved in apoptosis and cell survival. Further research is necessary to elucidate the precise molecular mechanisms at play.

Properties

CAS No.

2969-68-8

Molecular Formula

C13H6F2O

Molecular Weight

216.18 g/mol

IUPAC Name

2,4-difluorofluoren-9-one

InChI

InChI=1S/C13H6F2O/c14-7-5-10-12(11(15)6-7)8-3-1-2-4-9(8)13(10)16/h1-6H

InChI Key

IFBIRUISGJZSEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3F)F

Origin of Product

United States

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